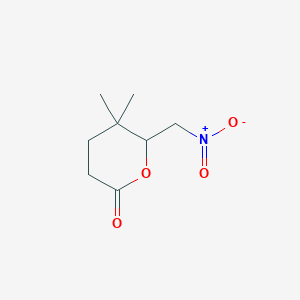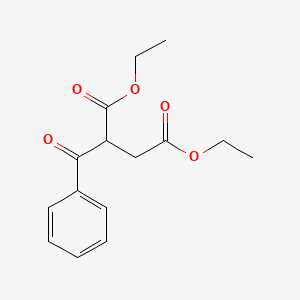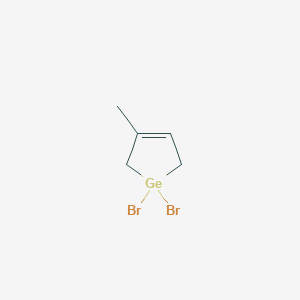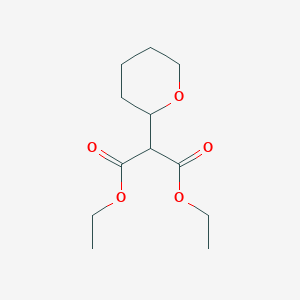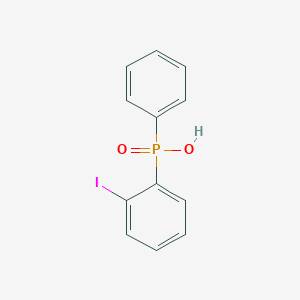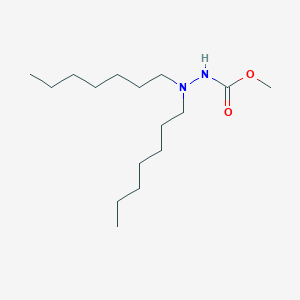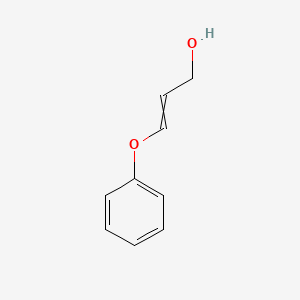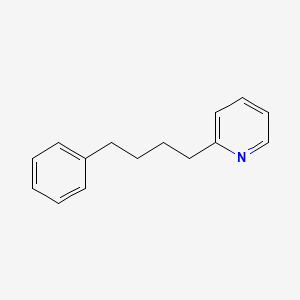![molecular formula C10H12AsNO4S B14732942 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine CAS No. 6288-64-8](/img/structure/B14732942.png)
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is a chemical compound that features a morpholine ring bonded to a phenyl group, which is further substituted with an oxoarsanyl group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine typically involves the following steps:
Formation of the Phenylsulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring. This can be achieved by reacting phenylsulfonyl chloride with a suitable base such as triethylamine in an organic solvent like dichloromethane.
Introduction of the Oxoarsanyl Group: The oxoarsanyl group can be introduced by reacting the phenylsulfonyl intermediate with an arsenic-containing reagent under controlled conditions.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring by reacting the intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxoarsanyl group to different arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Aplicaciones Científicas De Investigación
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine involves its interaction with molecular targets such as enzymes and proteins. The oxoarsanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}aniline
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}piperidine
- 4-{[4-(Oxoarsanyl)phenyl]sulfonyl}thiomorpholine
Uniqueness
4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the oxoarsanyl and sulfonyl groups with the morpholine ring makes this compound particularly versatile and valuable in various research applications.
Propiedades
Número CAS |
6288-64-8 |
|---|---|
Fórmula molecular |
C10H12AsNO4S |
Peso molecular |
317.20 g/mol |
Nombre IUPAC |
4-(4-arsorosophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H12AsNO4S/c13-11-9-1-3-10(4-2-9)17(14,15)12-5-7-16-8-6-12/h1-4H,5-8H2 |
Clave InChI |
IWDSLDAFUXXGEC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



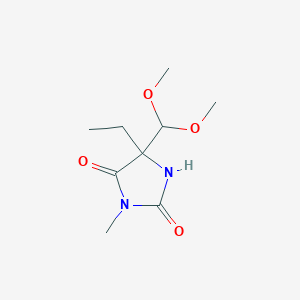
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)

![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
